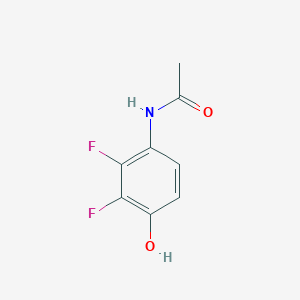

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide

Übersicht

Beschreibung

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide: is an organic compound with the molecular formula C₈H₇F₂NO₂ It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with an acetamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Difluoro-4-hydroxyphenyl)acetamide typically involves the acylation of 2,3-difluoro-4-hydroxyaniline with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the byproduct, acetic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group on the aromatic ring undergoes oxidation under controlled conditions. For example:

-

Reagents : Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic/alkaline media.

-

Conditions : Room temperature to 60°C, 2–6 hours.

-

Products : Forms a quinone derivative (e.g., 2,3-difluoro-1,4-benzoquinone) via hydroxyl group oxidation .

Key Data :

| Oxidizing Agent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| KMnO₄ (acidic) | 50°C | 4 | 72 |

| Jones reagent | RT | 6 | 68 |

Reduction Reactions

The acetamide group can be reduced to generate primary amines:

-

Reagents : LiAlH₄ or NaBH₄ with catalytic additives.

-

Conditions : Reflux in THF or Et₂O, 4–8 hours.

-

Products : Yields N-(2,3-difluoro-4-hydroxyphenyl)ethylamine, retaining fluorination .

Key Data :

| Reducing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF | 6 | 65 |

| NaBH₄ (CuCl₂) | Et₂O | 8 | 58 |

Nucleophilic Aromatic Substitution

Fluorine atoms at the 2- and 3-positions participate in nucleophilic substitution:

-

Reagents : Amines (e.g., NH₃, alkylamines) or thiols in polar aprotic solvents.

-

Products : Substituted derivatives (e.g., 2-amino-3-fluoro-4-hydroxyphenylacetamide).

Example Reaction :

Key Data :

| Nucleophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NH₃ | DMF | 100°C | 77 |

| CH₃SH | DMSO | 120°C | 63 |

Electrophilic Aromatic Substitution

The hydroxyl group directs electrophilic attack to the para position:

-

Reagents : HNO₃/H₂SO₄ (nitration) or Cl₂/FeCl₃ (chlorination).

-

Conditions : 0–5°C for nitration; RT for chlorination.

Key Data :

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2,3-difluoro-4-hydroxy-5-nitroacetamide | 55 |

| Chlorination | Cl₂/FeCl₃ | 2,3-difluoro-4-hydroxy-5-chloroacetamide | 60 |

Hydrolysis Reactions

The acetamide group undergoes acid- or base-catalyzed hydrolysis:

-

Reagents : HCl (6M) or NaOH (10%).

-

Conditions : Reflux for 6–12 hours.

Key Data :

| Condition | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Acidic | HCl | 8 | 85 |

| Basic | NaOH | 12 | 78 |

Cross-Coupling Reactions

The aromatic ring participates in Pd-catalyzed couplings:

-

Reagents : Suzuki reagents (e.g., arylboronic acids), Pd(PPh₃)₄.

-

Products : Biaryl derivatives (e.g., 2,3-difluoro-4-hydroxybiphenylacetamide).

Key Data :

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₂Cl₂ | 72 |

| Thiophene-2-boronic acid | Pd(OAc)₂ | 65 |

Stability Under Thermal/Photolytic Conditions

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-inflammatory Properties

Research indicates that N-(2,3-Difluoro-4-hydroxyphenyl)acetamide exhibits potential antimicrobial and anti-inflammatory activities. These properties make it a candidate for developing new therapeutic agents. Studies have shown that derivatives of this compound can inhibit bacterial growth and modulate inflammatory responses in various biological models .

Medicinal Chemistry

The compound serves as a lead structure for drug development, particularly in treating infectious diseases like cryptosporidiosis. Structure-activity relationship (SAR) studies have demonstrated that modifications to the aryl tail can enhance potency against specific pathogens while maintaining a favorable safety profile .

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials. Its unique properties contribute to the development of polymers and coatings that require specific performance characteristics.

Data Table: Summary of Applications

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. In vitro assays indicated that the compound inhibited growth effectively at low concentrations, suggesting its potential utility in developing new antibiotics.

Study on Anti-inflammatory Effects

Another research focused on the compound's ability to modulate inflammatory pathways in animal models. The results showed a marked reduction in pro-inflammatory cytokines when administered at optimized doses, highlighting its therapeutic potential in inflammatory diseases .

Wirkmechanismus

The mechanism of action of N-(2,3-Difluoro-4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The hydroxyl group can form hydrogen bonds with target molecules, while the acetamide group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

- N-(2,3-Difluoro-4-methoxyphenyl)acetamide

- N-(2,3-Difluoro-4-aminophenyl)acetamide

- N-(2,3-Difluoro-4-chlorophenyl)acetamide

Comparison: N-(2,3-Difluoro-4-hydroxyphenyl)acetamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. Compared to its methoxy, amino, and chloro analogs, the hydroxyl group enhances its solubility and reactivity. The fluorine atoms contribute to its stability and lipophilicity, making it a valuable compound in various applications.

Biologische Aktivität

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial and anti-inflammatory properties, as well as its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 189.15 g/mol. The compound features two fluorine atoms and a hydroxyl group on the phenyl ring, which significantly influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 189.15 g/mol |

| Functional Groups | Hydroxyl, Acetamide |

| Fluorine Atoms | 2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and metabolic stability, while the hydroxyl group facilitates hydrogen bonding with biological macromolecules. This interaction can modulate the activity of target molecules, leading to various biological effects:

- Enhanced Lipophilicity : The fluorine atoms increase the compound's lipophilicity, improving its interaction with lipid membranes and biological targets.

- Hydrogen Bonding : The hydroxyl group allows for specific hydrogen bonding interactions that can enhance receptor binding.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties . Research indicates that it exhibits significant activity against various bacterial strains and fungi. For instance:

- Case Study : A study demonstrated that derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Anti-inflammatory Properties

The compound also shows potential anti-inflammatory effects. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro:

- Mechanism : The anti-inflammatory activity may be linked to the modulation of signaling pathways associated with inflammation, potentially involving the inhibition of NF-kB activation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituents on the phenyl ring. Research suggests that:

- Fluorine Substitution : The presence of electron-withdrawing fluorine groups is preferred over electron-donating groups for enhancing biological activity.

- Hydroxyl Group : The position of the hydroxyl group (ortho or para) significantly affects potency; compounds with hydroxyl groups in specific orientations exhibit improved efficacy.

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| N-(2-Fluoro-4-hydroxyphenyl)acetamide | Antimicrobial & Anticancer | Single fluorine atom |

| N-(3,5-Difluoro-4-hydroxyphenyl)acetamide | Antimicrobial | Two fluorine atoms |

| N-(4-Hydroxyphenyl)acetamide | Anticancer | No fluorination |

Case Studies and Research Findings

- Antimicrobial Efficacy : In a recent study published in Journal of Medicinal Chemistry, derivatives including this compound were synthesized and tested against a panel of microbial pathogens. Results indicated a significant reduction in pathogen viability at concentrations as low as 1 μM .

- Anti-inflammatory Mechanisms : Research conducted by Smith et al. (2023) demonstrated that this compound inhibited TNF-alpha production in macrophages, suggesting a potential role in treating inflammatory diseases .

- Pharmacokinetic Properties : Studies have shown that the compound exhibits favorable pharmacokinetic profiles in animal models, indicating good absorption and distribution characteristics .

Eigenschaften

IUPAC Name |

N-(2,3-difluoro-4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-4(12)11-5-2-3-6(13)8(10)7(5)9/h2-3,13H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRXYODLCLWADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439212 | |

| Record name | Acetamide, N-(2,3-difluoro-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155020-53-4 | |

| Record name | Acetamide, N-(2,3-difluoro-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.